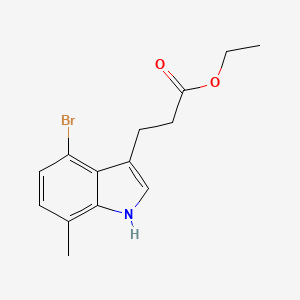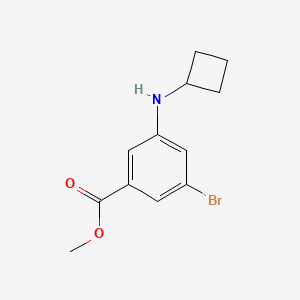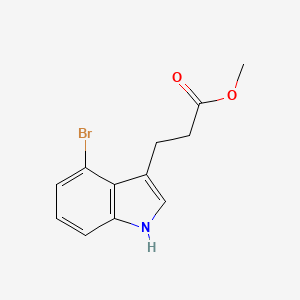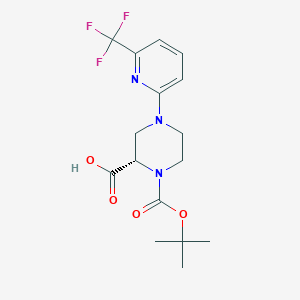![molecular formula C10H15NO3 B13728702 (4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13728702.png)
(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Locostatin is a small molecule inhibitor known for its ability to disrupt the interaction between Raf kinase inhibitor protein and Raf-1 kinase. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the fields of cancer and inflammation.
准备方法
Locostatin is an oxazolidinone derivativeThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
化学反应分析
Locostatin undergoes several types of chemical reactions, including:
Oxidation: Locostatin can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Locostatin can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学研究应用
Locostatin has a wide range of scientific research applications:
作用机制
Locostatin exerts its effects by binding to Raf kinase inhibitor protein, thereby preventing its interaction with Raf-1 kinase. This disruption leads to the activation of the mitogen-activated protein kinase signaling pathway, specifically the phosphorylation of extracellular signal-regulated kinases. The inhibition of Raf kinase inhibitor protein by locostatin also reduces the expression of extracellular matrix components and impairs cell proliferation and migration .
相似化合物的比较
Locostatin is unique in its specific inhibition of Raf kinase inhibitor protein. Similar compounds include:
Sorafenib: A multikinase inhibitor that targets Raf-1, B-Raf, and other kinases.
U0126: An inhibitor of mitogen-activated protein kinase kinase, which indirectly affects the Raf kinase pathway. U0126 is used primarily in research settings to study signaling pathways.
PD98059: Another mitogen-activated protein kinase kinase inhibitor with applications similar to U0126.
Locostatin’s specificity for Raf kinase inhibitor protein sets it apart from these broader-spectrum kinase inhibitors, making it a valuable tool for studying specific protein-protein interactions and their downstream effects .
属性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO3/c1-4-5-9(12)8-6-14-10(13)11(8)7(2)3/h4-5,7-8H,6H2,1-3H3/b5-4+/t8-/m0/s1 |
InChI 键 |
OUALYNREYGXYFG-ZJELKQJVSA-N |
手性 SMILES |
C/C=C/C(=O)[C@@H]1COC(=O)N1C(C)C |
规范 SMILES |
CC=CC(=O)C1COC(=O)N1C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)

![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline](/img/structure/B13728634.png)
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13728635.png)
![[(2R)-3-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13728636.png)
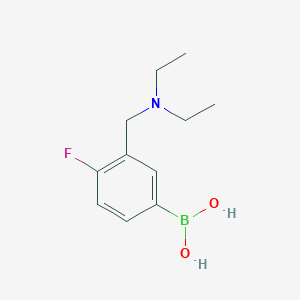
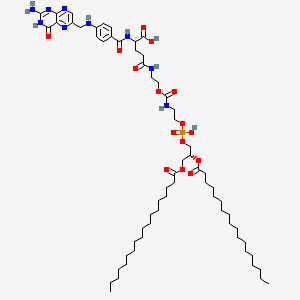
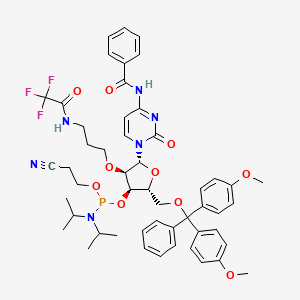
![tert-butyl (8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13728673.png)
